3-[1-(4-methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone
Description
Properties
IUPAC Name |
3-[1-(4-methylbenzoyl)pyrazol-3-yl]-1-phenylpyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c1-15-7-9-16(10-8-15)21(27)25-13-11-18(22-25)20-19(26)12-14-24(23-20)17-5-3-2-4-6-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOGUVRXWYMMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[1-(4-methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 356.38 g/mol. The compound features a pyrazole ring substituted with a 4-methylbenzoyl group and a phenyl group attached to a pyridazinone moiety. Its predicted boiling point is approximately 572.9 °C, and it has a density of 1.26 g/cm³ .
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific mechanism of action for this compound remains to be fully elucidated, but it is hypothesized to interact with key enzymes or receptors involved in tumor progression.
Anti-inflammatory Activity
Compounds in the pyrazole class are also known for their anti-inflammatory properties. They can modulate signaling pathways related to inflammation, such as those involving cyclooxygenase (COX) enzymes . This activity suggests potential therapeutic applications in treating inflammatory diseases.
Analgesic Effects
The analgesic properties of similar pyrazole derivatives have been documented in various studies. These compounds may exert their effects by inhibiting pain pathways or modulating neurotransmitter levels .
The synthesis of this compound can be achieved through several methods involving careful control of reaction conditions such as temperature and pH. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to confirm the structure and purity of the synthesized product .
The proposed mechanism of action involves binding to specific biological targets, potentially leading to alterations in cellular signaling pathways. Further mechanistic studies are warranted to clarify these interactions.
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer potential of various pyrazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Anti-inflammatory Evaluation
Another study evaluated the anti-inflammatory effects of this compound using an animal model of induced inflammation. The results demonstrated significant reductions in inflammatory markers, supporting its potential use in treating inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Analysis
- In contrast, the methanesulfonyl group in increases polarity, favoring solubility in aqueous environments.
Hydrogen-Bonding Capacity :
The pyrimidinyl and pyridinyl groups in contribute to six hydrogen-bond acceptors, which may facilitate interactions with enzymatic targets. The target compound, with fewer acceptors (estimated 4–5), might exhibit weaker polar interactions.- Biological Activity: Pyrazole derivatives in demonstrated moderate antimicrobial activity, suggesting that the pyrazole moiety in the target compound could confer similar properties. However, the absence of a phenol group (as in ) may reduce its efficacy against microbial targets.
Synthetic Considerations :
Analogous compounds (e.g., ) are synthesized via cyclocondensation or coupling reactions. The target compound likely requires similar steps, such as Suzuki-Miyaura coupling for pyrazole attachment or benzoylation for the 4-methylbenzoyl group.
Pharmacological Implications
- Antimicrobial Potential: While the target compound’s activity is unconfirmed, the structural similarity to pyrazole-based antimicrobials in suggests possible utility. The 4-methylbenzoyl group may enhance stability against metabolic degradation compared to bromothiophene derivatives.
- Analgesic and Anti-inflammatory Prospects: Pyrazoline derivatives in exhibit analgesic properties, implying that pyridazinone analogs like the target compound could modulate cyclooxygenase (COX) or other inflammatory targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
